N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazol-5-amine: Known for its anticancer properties.
3,5-dimethyl-1H-pyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for antioxidant and anticancer activities
This compound stands out due to its unique combination of substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
SNPHXWCZBFZMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.